6-(5-Amino-1H-pyrazol-3-yl)-1,2-dihydropyridin-2-one
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Overview
Description
6-(5-Amino-1H-pyrazol-3-yl)-1,2-dihydropyridin-2-one is a heterocyclic compound that features both pyrazole and pyridine rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of both amino and carbonyl functional groups within the molecule allows for diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(5-Amino-1H-pyrazol-3-yl)-1,2-dihydropyridin-2-one typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 5-amino-1H-pyrazole with a suitable pyridine derivative under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization for industrial production focuses on maximizing yield, reducing production costs, and ensuring the safety and environmental compliance of the manufacturing process. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to achieve these goals .
Chemical Reactions Analysis
Types of Reactions
6-(5-Amino-1H-pyrazol-3-yl)-1,2-dihydropyridin-2-one can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The hydrogen atoms on the pyrazole and pyridine rings can be substituted with various functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the carbonyl group can produce alcohol derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties .
Scientific Research Applications
6-(5-Amino-1H-pyrazol-3-yl)-1,2-dihydropyridin-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism by which 6-(5-Amino-1H-pyrazol-3-yl)-1,2-dihydropyridin-2-one exerts its effects involves interactions with specific molecular targets and pathways. The amino and carbonyl groups within the molecule can form hydrogen bonds and other interactions with biological macromolecules, influencing their function. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
5-Amino-1H-pyrazole: A precursor in the synthesis of 6-(5-Amino-1H-pyrazol-3-yl)-1,2-dihydropyridin-2-one.
2,6-Di(5-amino-1H-pyrazol-3-yl)pyridine:
Uniqueness
This compound is unique due to the combination of pyrazole and pyridine rings within a single molecule, along with the presence of both amino and carbonyl functional groups. This unique structure allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C8H8N4O |
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Molecular Weight |
176.18 g/mol |
IUPAC Name |
6-(3-amino-1H-pyrazol-5-yl)-1H-pyridin-2-one |
InChI |
InChI=1S/C8H8N4O/c9-7-4-6(11-12-7)5-2-1-3-8(13)10-5/h1-4H,(H,10,13)(H3,9,11,12) |
InChI Key |
TVSFEDRGGKIEGX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)NC(=C1)C2=CC(=NN2)N |
Origin of Product |
United States |
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